2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a pyridine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the oxolan-3-yloxy group: This can be achieved by reacting oxirane with a suitable nucleophile under basic conditions.
Coupling with pyridine derivatives: The oxolan-3-yloxy intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxolan-3-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridin-3-ylethyl)pyridine: Shares a similar pyridine structure but lacks the oxolan-3-yloxy and carboxamide groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring but have different substituents and biological activities.
Uniqueness
2-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(20-8-3-13-1-6-18-7-2-13)14-4-9-19-16(11-14)23-15-5-10-22-12-15/h1-2,4,6-7,9,11,15H,3,5,8,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLDUCWTAXXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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